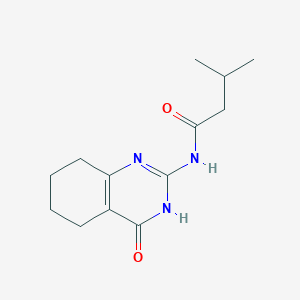

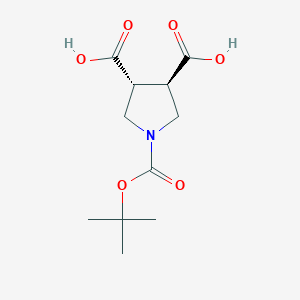

![molecular formula C20H24ClN5O4S B2992605 N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1217125-97-7](/img/structure/B2992605.png)

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions of thiazoles can be influenced by the substituents on the thiazole ring . For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Some thiazole derivatives resemble thiophene and furan in their behavior and properties .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has led to the synthesis of novel compounds related to the chemical structure of interest, exploring their potential as antimicrobial agents. For instance, compounds with a similar structural framework have been synthesized, demonstrating significant antibacterial and antifungal activities in vitro. These compounds provide a foundation for further investigation into their mechanism of action and potential therapeutic applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antileishmanial Activity

A series of compounds structurally related to the specified chemical have shown promising antileishmanial activity. These findings indicate the potential of these compounds in treating Leishmaniasis, a disease caused by the Leishmania parasite. Specifically, compounds with piperazinyl-linked benzamidine substituents have exhibited very good activity against both promastigote and amastigote forms of Leishmania major, highlighting their potential as antiprotozoal agents (Tahghighi et al., 2011).

Antiviral Research

The exploration of compounds with similar structures for antiviral applications has also been significant. These studies aim to identify novel agents capable of inhibiting viral replication. For example, novel piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles have been synthesized and tested for their efficacy against HIV, demonstrating the versatility of this chemical backbone in developing potential antiviral drugs (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Enzyme Inhibition for Therapeutic Applications

The chemical's structural analogs have been studied for their ability to inhibit specific enzymes, suggesting potential therapeutic applications. For instance, derivatives have been synthesized and evaluated for their capability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endogenous cannabinoid signaling molecules. This research highlights the therapeutic potential of these compounds in modulating cannabinoid system-related disorders (Shimoda et al., 2015).

Antipsychotic Potential

Heterocyclic carboxamides structurally related to the chemical have been synthesized and evaluated as potential antipsychotic agents. These studies focus on identifying novel compounds that exhibit efficacy in preclinical models of psychosis, with a particular emphasis on balancing therapeutic potential with the risk of side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-5-nitrofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4S.ClH/c1-13-3-5-16-18(14(13)2)22-20(30-16)24-11-9-23(10-12-24)8-7-21-19(26)15-4-6-17(29-15)25(27)28;/h3-6H,7-12H2,1-2H3,(H,21,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHBZPSUEQDJHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

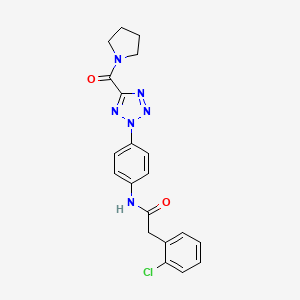

![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)

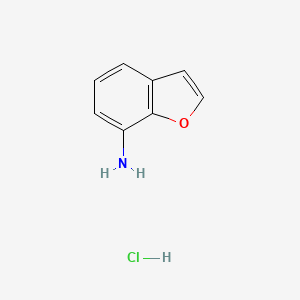

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)

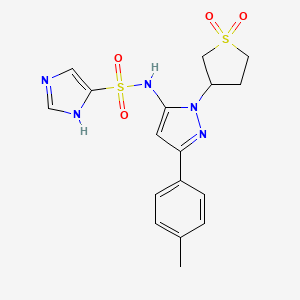

![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)

![4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2992532.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2992541.png)

![1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2992544.png)